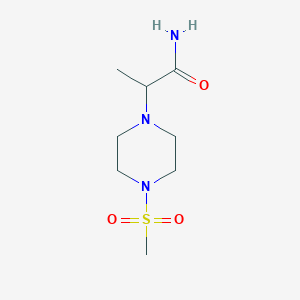![molecular formula C14H12N4O3S B2704348 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034263-70-0](/img/structure/B2704348.png)
6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" is an intricate organic molecule with promising potential in various scientific fields. The structure incorporates both thienopyrimidine and dihydropyridine moieties, which are known for their unique chemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" typically involves multi-step reactions. A common synthetic route begins with the preparation of thienopyrimidine intermediates, which are then coupled with dihydropyridine derivatives through amide bond formation. The key steps include:
Formation of Thienopyrimidine Intermediate: Condensation reactions between thiophene derivatives and pyrimidine structures, often under acidic or basic conditions.
Coupling with Dihydropyridine: The thienopyrimidine intermediate is reacted with a suitable dihydropyridine carboxylic acid or ester in the presence of coupling agents such as EDCI or DCC to form the amide bond.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves the use of robust reaction conditions, continuous flow chemistry for efficient heat and mass transfer, and advanced purification techniques such as recrystallization and chromatography to achieve high purity.
化学反应分析
Types of Reactions
"6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to pyridine derivatives.
Reduction: The compound can be reduced to modify its functional groups, impacting its pharmacological properties.
Substitution: The thienopyrimidine and dihydropyridine moieties can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and H₂O₂.
Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are frequently used.
Substitution: Electrophilic and nucleophilic reagents are used under varying conditions (e.g., acidic, basic).
Major Products
The major products of these reactions depend on the specific pathways and reagents used, ranging from modified thienopyrimidines to altered dihydropyridine structures with varying biological activities.
科学研究应用
Chemistry
The compound serves as a valuable scaffold in medicinal chemistry for designing new molecules with potential therapeutic properties.
Biology
It is studied for its biological activities, such as enzyme inhibition and receptor binding, relevant in disease treatment.
Medicine
Industry
Its unique structure makes it useful in the development of advanced materials and chemical sensors.
作用机制
The compound exerts its effects through specific interactions with molecular targets. These include:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their functions.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
相似化合物的比较
Compared to other thienopyrimidine and dihydropyridine derivatives, "6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" is unique due to its combined structural features, providing a distinct profile in terms of chemical reactivity and biological activity.
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Dihydropyridine Derivatives: Variations with different functional groups on the dihydropyridine ring.
属性
IUPAC Name |
6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-11-2-1-9(7-16-11)13(20)15-4-5-18-8-17-10-3-6-22-12(10)14(18)21/h1-3,6-8H,4-5H2,(H,15,20)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRHSAMUJDWXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
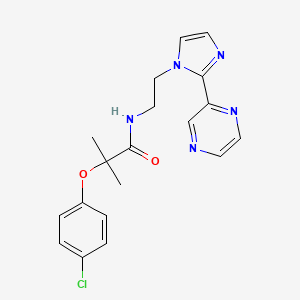

![2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704269.png)
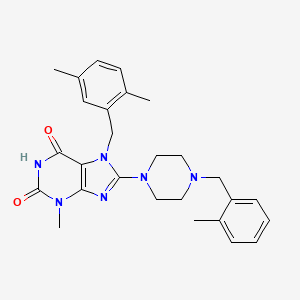
![2-(benzylsulfanyl)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2704273.png)
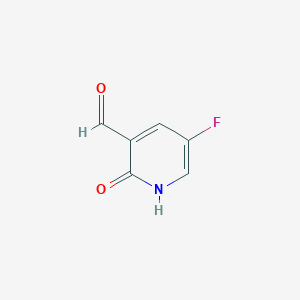
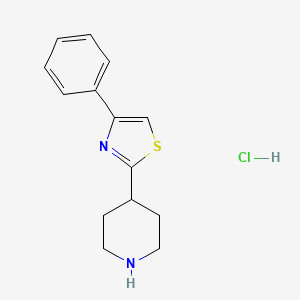
![Benzo[d]isoxazol-4-amine](/img/structure/B2704276.png)
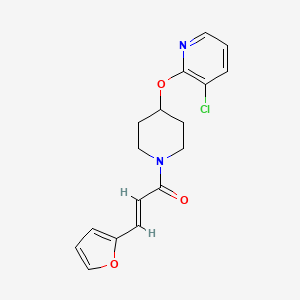
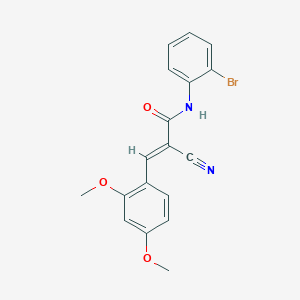

![3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2704284.png)

